Amisulpride EP impurity C

Overview

Description

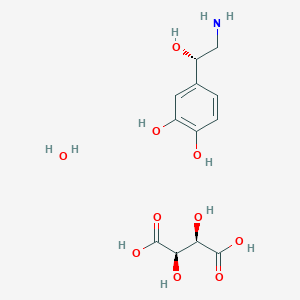

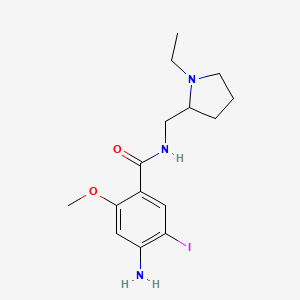

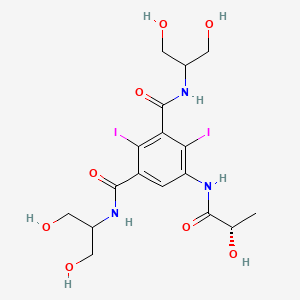

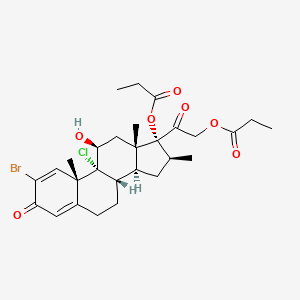

Amisulpride EP Impurity C, also known as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is a chemical compound with the molecular formula C15H22IN3O2 and a molecular weight of 403.26 g/mol . It is an impurity associated with the antipsychotic drug amisulpride, which is used to treat schizophrenia and other mental health disorders .

Mechanism of Action

Target of Action

Amisulpride EP Impurity C, also known as Amisulpride, is a selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a part of the brain involved in emotional responses .

Mode of Action

This compound interacts with its targets, the dopamine D2 and D3 receptors, by selectively binding to them . This binding inhibits the activity of these receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . Notably, this compound has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By selectively blocking dopamine D2 and D3 receptors, this compound modulates the activity of this pathway, particularly in the limbic system . This modulation can alleviate both positive and negative symptoms of schizophrenia and exhibit antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Pharmacokinetics

Following intravenous administration, the peak plasma concentration of this compound is achieved at the end of the infusion period, and the plasma concentration decreases by 50% within approximately 15 minutes . It is known to be substantially excreted by the kidneys, and patients with severe renal impairment may have increased systemic exposure and an increased risk of adverse reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By selectively blocking dopamine D2 and D3 receptors, this compound can alleviate symptoms of schizophrenia and exhibit antidepressant properties . It is also reported to inhibit clozapine-induced sialorrhea .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and resulting efficacy can be affected by the patient’s renal function, as this compound is substantially excreted by the kidneys . Additionally, the drug’s action can be influenced by the presence of other medications, as well as the patient’s age and body weight .

Biochemical Analysis

Biochemical Properties

Amisulpride EP Impurity C interacts with various biomolecules, particularly dopamine receptors . It is known to have a high affinity for D2 and D3 receptors . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine receptors, which play a crucial role in cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with dopamine D2 and D3 receptors . By binding to these receptors, it inhibits their activity, leading to changes in cell signaling and potentially gene expression .

Metabolic Pathways

Preparation Methods

The preparation of Amisulpride EP Impurity C involves several synthetic routes and reaction conditions. One method includes the self-condensation reaction of a precursor compound in the presence of a condensing agent and an activating agent at temperatures ranging from 10°C to 70°C . The molar ratios of the precursor compound to the condensing and activating agents are typically 1:0.4-0.7 . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Amisulpride EP Impurity C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Amisulpride EP Impurity C has several scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard in the impurity profiling of amisulpride formulations. This helps ensure the safety and efficacy of the drug by identifying and quantifying impurities.

Analytical Chemistry: It is used in the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry.

Toxicological Studies: It is used to study the toxicological profile of amisulpride and its impurities, contributing to the overall safety assessment of the drug.

Comparison with Similar Compounds

Amisulpride EP Impurity C can be compared with other impurities and related compounds of amisulpride, such as:

Amisulpride EP Impurity A: 2-(Aminomethyl)-1-ethylpyrrolidine

Amisulpride EP Impurity B: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide

Amisulpride EP Impurity D: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide

These impurities differ in their chemical structures and properties, which can affect their behavior in pharmaceutical formulations and their potential impact on drug safety and efficacy.

Properties

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQXFWDVKMXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)